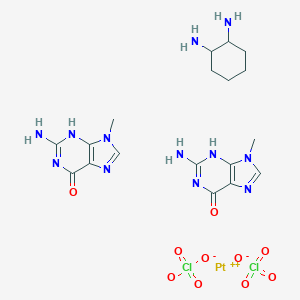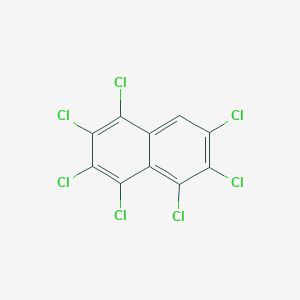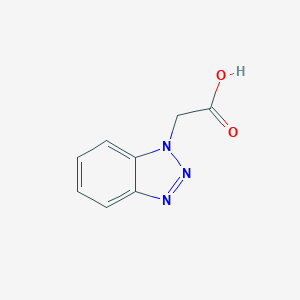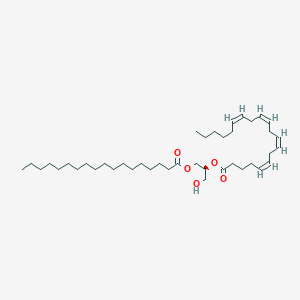
Cyclohexyldiamine-9-methylguanine platinum IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyldiamine-9-methylguanine platinum IV, also known as JM216, is a platinum-based anticancer drug that has shown great potential in the treatment of various types of cancer. It is a third-generation platinum drug that has been developed to overcome the limitations of earlier generations of platinum drugs, such as cisplatin and carboplatin.
Mecanismo De Acción
Cyclohexyldiamine-9-methylguanine platinum IV exerts its anticancer effects by binding to DNA and causing cross-linking, which leads to DNA damage and ultimately cell death. The mechanism of action of Cyclohexyldiamine-9-methylguanine platinum IV is similar to that of other platinum-based drugs, but it has been shown to be more potent and less toxic than earlier generations of platinum drugs.
Biochemical and Physiological Effects:
Cyclohexyldiamine-9-methylguanine platinum IV has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyldiamine-9-methylguanine platinum IV has several advantages over earlier generations of platinum drugs, including its increased potency and reduced toxicity. However, it also has some limitations for lab experiments, including its complex synthesis method and the need for specialized equipment and expertise. Additionally, Cyclohexyldiamine-9-methylguanine platinum IV may have different effects in different types of cancer cells, which may make it less effective in some cases.
Direcciones Futuras
There are several future directions for the study of Cyclohexyldiamine-9-methylguanine platinum IV, including the development of new formulations and delivery methods, the exploration of its potential use in combination with other anticancer drugs, and the investigation of its effects on different types of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of Cyclohexyldiamine-9-methylguanine platinum IV and to identify biomarkers that may predict its efficacy in different types of cancer.
Métodos De Síntesis
The synthesis of Cyclohexyldiamine-9-methylguanine platinum IV involves the reaction of cyclohexanediamine with 9-methylguanine, followed by the addition of platinum IV. The resulting compound is purified through a series of chemical reactions, resulting in the final product. The synthesis method of Cyclohexyldiamine-9-methylguanine platinum IV is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
Cyclohexyldiamine-9-methylguanine platinum IV has been extensively studied for its potential use in the treatment of various types of cancer, including ovarian, lung, and breast cancer. It has been shown to be effective in both in vitro and in vivo studies, with promising results in clinical trials. Cyclohexyldiamine-9-methylguanine platinum IV has also been studied for its potential use in combination with other anticancer drugs, such as paclitaxel and gemcitabine.
Propiedades
Número CAS |
118574-84-8 |
|---|---|
Nombre del producto |
Cyclohexyldiamine-9-methylguanine platinum IV |
Fórmula molecular |
C18H28Cl2N12O10Pt |
Peso molecular |
838.5 g/mol |
Nombre IUPAC |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);diperchlorate |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.2ClHO4.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;2*2-1(3,4)5;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
YTGHJMXSBNXVOC-UHFFFAOYSA-L |
SMILES isomérico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |
SMILES canónico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |
Sinónimos |
cyclohexyldiamine-9-methylguanine platinum IV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)









